molecular formula C31H33N3O6 B12403949 2'-Deoxy-5'-O-DMT-5-methylcytidine

2'-Deoxy-5'-O-DMT-5-methylcytidine

Cat. No.: B12403949
M. Wt: 543.6 g/mol
InChI Key: COZLXEMWXGXVLK-DXISBFFWSA-N
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Description

2’-Deoxy-5’-O-DMT-5-methylcytidine is a cytidine analog, which means it is structurally similar to cytidine, a nucleoside molecule that is a building block of DNA. This compound is known for its ability to inhibit DNA methyltransferases, enzymes that add methyl groups to DNA molecules . This inhibition can lead to potential anti-metabolic and anti-tumor activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxy-5’-O-DMT-5-methylcytidine typically involves the protection of the hydroxyl groups and the amino group of the cytidine molecule. The 5’-hydroxyl group is protected with a dimethoxytrityl (DMT) group, and the amino group is protected with a benzoyl group. The methylation of the cytidine molecule is achieved through the use of methylating agents such as methyl iodide .

Industrial Production Methods

Industrial production of 2’-Deoxy-5’-O-DMT-5-methylcytidine involves large-scale synthesis using similar protection and methylation strategies. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2’-Deoxy-5’-O-DMT-5-methylcytidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various protected and unprotected derivatives of 2’-Deoxy-5’-O-DMT-5-methylcytidine, which can be further used in research and industrial applications .

Scientific Research Applications

2’-Deoxy-5’-O-DMT-5-methylcytidine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of oligonucleotides and other nucleic acid derivatives.

    Biology: Studied for its role in inhibiting DNA methyltransferases, which can affect gene expression and cellular processes.

    Medicine: Investigated for its potential anti-tumor and anti-metabolic activities, making it a candidate for cancer therapy.

    Industry: Utilized in the production of nucleic acid-based therapeutics and diagnostic tools.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Deoxy-5’-O-DMT-5-methylcytidine is unique due to its specific structure, which allows for effective inhibition of DNA methyltransferases while maintaining stability and functionality in various research and industrial applications .

Properties

Molecular Formula

C31H33N3O6

Molecular Weight

543.6 g/mol

IUPAC Name

4-amino-1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidin-2-one

InChI

InChI=1S/C31H33N3O6/c1-20-18-34(30(36)33-29(20)32)28-17-26(35)27(40-28)19-39-31(21-7-5-4-6-8-21,22-9-13-24(37-2)14-10-22)23-11-15-25(38-3)16-12-23/h4-16,18,26-28,35H,17,19H2,1-3H3,(H2,32,33,36)/t26?,27-,28-/m1/s1

InChI Key

COZLXEMWXGXVLK-DXISBFFWSA-N

Isomeric SMILES

CC1=CN(C(=O)N=C1N)[C@H]2CC([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O

Canonical SMILES

CC1=CN(C(=O)N=C1N)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O

Origin of Product

United States

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